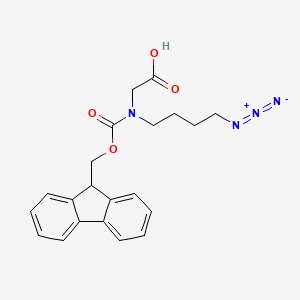
Fmoc-Abg(N3)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine (Fmoc-Abg(N3)-OH) is a modified amino acid derivative. It is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, an azido group (N3), and a benzylglycine moiety. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the azido group is a versatile functional group that can participate in various chemical reactions, including click chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine typically involves multiple steps:
Protection of the Amino Group: The amino group of benzylglycine is protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting benzylglycine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the Azido Group: The azido group is introduced by converting the benzyl group to a benzyl azide. This can be done by treating the benzyl group with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Purification: The final product, 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine, is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods
Industrial production of 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine undergoes various chemical reactions, including:
Click Chemistry: The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as catalysts in the presence of an alkyne.
Nucleophilic Substitution: Sodium azide and dimethylformamide (DMF) are used to introduce the azido group.
Reduction: Triphenylphosphine or lithium aluminum hydride are used as reducing agents.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Amines: Formed through the reduction of the azido group.
Aplicaciones Científicas De Investigación
9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine has diverse applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides.
Bioconjugation: The azido group allows for the conjugation of peptides to various biomolecules through click chemistry, facilitating the study of protein-protein interactions and cellular processes.
Drug Delivery: The compound can be used to design peptide-based drug delivery systems, enhancing the stability and targeting of therapeutic agents.
Material Science: The self-assembly properties of Fmoc-modified amino acids can be exploited to create functional materials for applications in nanotechnology and tissue engineering.
Mecanismo De Acción
The mechanism of action of 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine is primarily related to its functional groups:
Fmoc Group: Protects the amino group during peptide synthesis, preventing unwanted side reactions.
Azido Group: Participates in click chemistry reactions, enabling the conjugation of peptides to other molecules. The azido group can also be reduced to an amine, providing additional functionalization options.
Comparación Con Compuestos Similares
9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine can be compared to other Fmoc-protected amino acids and azido-modified compounds:
Fmoc-Glycine: Lacks the azido group, limiting its functionalization options compared to 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine.
Fmoc-Lysine(N3)-OH: Another Fmoc-protected amino acid with an azido group, but with a different side chain structure, leading to different reactivity and applications.
Fmoc-Phenylalanine(N3)-OH: Similar to 9-fluorenylmethyloxycarbonyl-4-azidobenzylglycine but with a phenylalanine backbone, offering different self-assembly and material properties.
Propiedades
IUPAC Name |
2-[4-azidobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-24-23-11-5-6-12-25(13-20(26)27)21(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWAOXCPEFZRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN=[N+]=[N-])CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
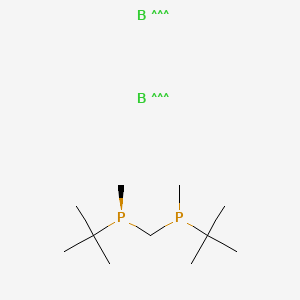
![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)
![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)
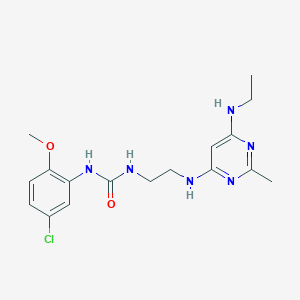
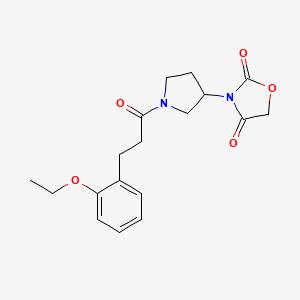
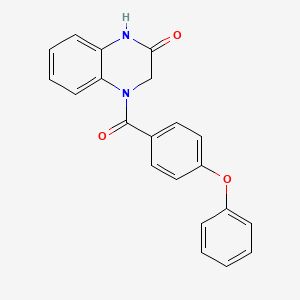
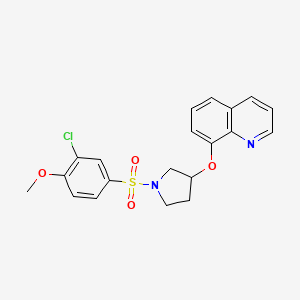
![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)
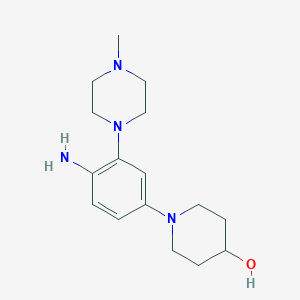
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2404419.png)
![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)
![4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
